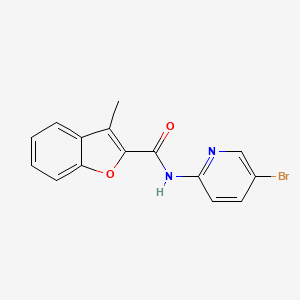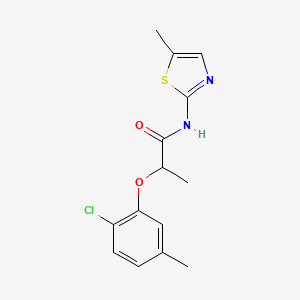
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
Descripción general
Descripción
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide, also known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMPT belongs to the class of thiazole derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Aplicaciones Científicas De Investigación
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. This compound has also been found to possess anticancer properties and has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Mecanismo De Acción
The exact mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is not fully understood. However, studies have suggested that it exerts its biological effects through the modulation of various signaling pathways. This compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been found to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase, and reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. This compound has also been shown to exhibit low toxicity towards normal cells, making it a safe candidate for further research. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide. One area of interest is the development of novel drug delivery systems to improve its solubility and bioavailability. Another direction is the investigation of its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-8-4-5-11(15)12(6-8)19-10(3)13(18)17-14-16-7-9(2)20-14/h4-7,10H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBWSCPJEWFQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NC2=NC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B4429898.png)
![2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4429901.png)
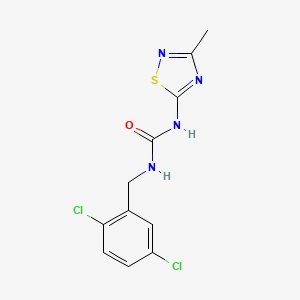
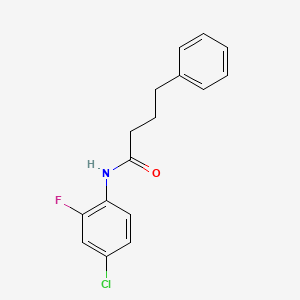
![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4429918.png)
![N-[1-(4-isopropylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4429921.png)
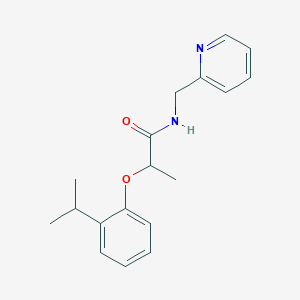
![2-(2-chloro-5-methylphenoxy)-2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4429929.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4429935.png)

![2-{4-[2-(2-bromophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4429944.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4429945.png)
